

Unveiling the Molecular Architecture: A Comparative Guide to Ethyl 2-nitrothiophene-3 acetate

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Compound of Interest

Compound Name: Ethyl 2-nitrothiophene-3-acetate

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For researchers, scientists, and professionals in drug development, the precise structural confirmation and comparative analysis of key chemical intermediates are paramount. This guide provides a detailed examination of **Ethyl 2-nitrothiophene-3-acetate**, offering a comparative look at its structural and synthetic attributes alongside relevant alternatives, supported by experimental data and protocols.

The definitive structure of **Ethyl 2-nitrothiophene-3-acetate** is characterized by a thiophene ring substituted with a nitro group at the 2-position and an ethyl acetate group at the 3-position. This arrangement of functional groups is crucial for its reactivity and potential applications in organic synthesis. A visual confirmation of this structure is provided by its synthetic pathway.[1]

Comparative Analysis of Structural Analogs

To better understand the properties of **Ethyl 2-nitrothiophene-3-acetate**, a comparison with structurally related compounds is essential. Key alternatives include the isomeric Ethyl 3-nitrothiophene-2-carboxylate and the parent compound, 2-nitrothiophene. The position of the nitro and ester groups significantly influences the electronic properties and reactivity of the thiophene ring.



Compound	Molecular Formula	Molecular Weight (g/mol)	Key Structural Features
Ethyl 2- nitrothiophene-3- acetate	C8H9NO4S	215.23	Nitro group at C2, Ethyl acetate at C3
Ethyl 3- nitrothiophene-2- carboxylate	C7H7NO4S	201.19	Nitro group at C3, Ethyl carboxylate at C2
2-Nitrothiophene	C4H3NO2S	129.14	Nitro group at C2
Ethyl thiophene-3-acetate	C ₈ H ₁₀ O ₂ S	170.23	Ethyl acetate at C3, no nitro group[3]

Experimental Protocols and Data

A detailed experimental protocol for the synthesis of the parent compound, 2-nitrothiophene, provides a foundational understanding of the nitration of the thiophene ring. While a specific, detailed protocol for **Ethyl 2-nitrothiophene-3-acetate** is not readily available in the provided search results, the synthesis of 2-nitrothiophene offers a relevant procedural basis.

Synthesis of 2-Nitrothiophene

A common method for the synthesis of 2-nitrothiophene involves the nitration of thiophene using a mixture of fuming nitric acid and acetic anhydride in an acetic acid solution. The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the nitration.

Procedure:

- A solution of thiophene in acetic anhydride is prepared.
- A solution of fuming nitric acid in glacial acetic acid is prepared separately and cooled.
- The thiophene solution is added dropwise to the cooled nitric acid solution while maintaining a low temperature.



- After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction.
- The product is then isolated by pouring the reaction mixture onto ice, followed by filtration of the precipitated solid.
- The crude product can be purified by recrystallization or steam distillation to yield 2nitrothiophene.

A typical yield for this reaction is in the range of 70-85%.[4] The melting point of the purified 2-nitrothiophene is approximately 44-45.5 °C.[4]

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and structural confirmation of organic compounds. While specific spectral data for **Ethyl 2-nitrothiophene-3-acetate** is not available in the provided results, data for related compounds can offer insights into the expected spectral features.

For a compound like Ethyl 2-nitrophenylacetate, which shares the ethyl acetate and nitro functional groups, the following spectral characteristics are observed:

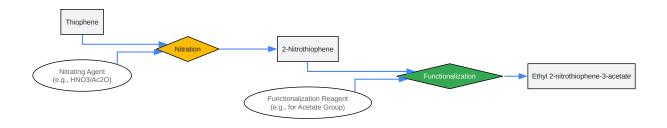
- 1H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and aromatic protons.[5]
- 13C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, and the aromatic carbons.[6]
- IR Spectroscopy: Characteristic absorption bands for the nitro group (NO₂) stretching and the carbonyl group (C=O) of the ester.[6]
- Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[6]

Synthesis Workflow

The synthesis of substituted nitrothiophenes can be visualized as a multi-step process, often starting from the parent thiophene ring. The following diagram illustrates a generalized



workflow for the preparation of a substituted nitrothiophene derivative.



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Caption: Generalized synthetic workflow for **Ethyl 2-nitrothiophene-3-acetate**.

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